(E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound (E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic compounds known for their diverse biological activities. Its structure comprises a bicyclic core with a thiazole ring fused to a pyrimidine moiety, substituted at position 2 with a 4-hydroxy-3-methoxybenzylidene group and at position 5 with a phenyl group. The ethyl ester at position 6 enhances solubility and modulates electronic properties. This compound is synthesized via cyclization reactions involving thiouracil derivatives and aromatic aldehydes, as reported in analogous syntheses .
Properties
IUPAC Name |
ethyl (2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c1-4-31-23(29)20-14(2)25-24-26(21(20)16-8-6-5-7-9-16)22(28)19(32-24)13-15-10-11-17(27)18(12-15)30-3/h5-13,21,27H,4H2,1-3H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIBXICKJCWOTF-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC(=C(C=C4)O)OC)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC(=C(C=C4)O)OC)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors involved in signal transduction and metabolic pathways.
Mode of Action
It’s likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces. These interactions may alter the conformation or activity of the target, leading to changes in cellular processes.
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, similar compounds have been shown to influence the methylerythritol phosphate (MEP) pathway, which is involved in the biosynthesis of terpenoids. The compound may also influence other pathways based on the nature of its targets.
Pharmacokinetics
Similar compounds have been shown to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys. These properties can significantly impact the bioavailability of the compound.
Result of Action
The compound’s action at the molecular and cellular levels can lead to various effects. For instance, similar compounds have been shown to have antinociceptive effects, reducing pain sensation. They may also have anti-tumor effects, inhibiting the growth of cancer cells.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been reported to possess anti-tumor, anti-metastatic, and anti-invasion properties
Cellular Effects
The compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to possess anti-tumor properties on estrogen receptor (ER) negative breast cancer cells in vitro and in vivo.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple pathways. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models. While specific threshold effects and toxic or adverse effects at high doses have not been reported, it has been shown to have an antitumor effect on 4T1 challenged mice.
Biological Activity
The compound (E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered significant attention for its diverse biological activities. This article explores the synthesis, biological effects, and potential therapeutic applications of this compound, supported by recent research findings.
Thiazolo[3,2-a]pyrimidines have been recognized for their potential as pharmacologically active agents. They exhibit a range of biological activities including antitumor, antibacterial, antifungal, and anti-inflammatory properties. The specific compound in focus has shown promise in various in vitro studies against cancer cell lines and other pathogenic microorganisms.
2. Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the thiazolo[3,2-a]pyrimidine core through cyclization reactions.
- Introduction of substituents such as the methoxy and hydroxyl groups on the benzylidene moiety to enhance biological activity.
3.1 Antitumor Activity
Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- The compound showed high efficiency against M-HeLa (cervical adenocarcinoma) with an IC50 value significantly lower than that of standard chemotherapeutic agents like Sorafenib .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| M-HeLa | 10 | 20 |
| Chang Liver Cells | >100 | N/A |
This indicates a selective action against tumor cells while maintaining lower toxicity towards normal cells.
3.2 Antimicrobial Activity
In addition to its antitumor properties, this compound has shown antimicrobial effects against various bacterial strains. Studies indicate that modifications in the thiazolo[3,2-a]pyrimidine structure can enhance its antibacterial activity:
- The compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli , suggesting its potential as an antimicrobial agent .
3.3 Other Biological Activities
Thiazolo[3,2-a]pyrimidines are also noted for their anti-inflammatory and analgesic properties. Research indicates that these compounds can inhibit key enzymes involved in inflammatory processes:
- Inhibition of acetylcholinesterase was observed in certain derivatives, positioning them as potential candidates for treating neurodegenerative diseases .
4. Case Studies
A series of case studies have been documented to evaluate the biological activity of thiazolo[3,2-a]pyrimidine derivatives:
- Cytotoxicity Study : A comparative analysis was conducted on various derivatives against multiple cancer cell lines including MCF−7 (breast cancer) and PC3 (prostate cancer). Results indicated that modifications at specific positions on the thiazolo ring significantly influenced cytotoxicity levels .
- Antimicrobial Efficacy : Another study focused on assessing the antimicrobial properties of synthesized compounds against standard bacterial strains. The results highlighted a correlation between structural modifications and enhanced antimicrobial activity .
5. Conclusion
The compound this compound demonstrates promising biological activities that warrant further investigation. Its efficacy against cancer cell lines and potential antimicrobial properties highlight its therapeutic potential in oncology and infectious diseases.
Future research should focus on optimizing its chemical structure to enhance bioactivity and reduce toxicity while exploring its mechanisms of action in greater detail.
Chemical Reactions Analysis
Biginelli Condensation
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Reactants : 4-Bromobenzaldehyde, thiourea, and ethyl acetoacetate.
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Conditions : Solvent-free at 120°C or in acetonitrile with iodine catalyst (for electron-rich aldehydes) .
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Outcome : Forms 1,2,3,4-tetrahydropyrimidine-2-thione intermediates with yields up to 97% .
Alkylation and Cyclization
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Reactant : Ethyl chloroacetate.
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Outcome : Generates the thiazolo[3,2-a]pyrimidine core via sulfur alkylation and subsequent cyclization (90–98% yield) .
Knoevenagel Condensation
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Reactant : 4-Hydroxy-3-methoxybenzaldehyde.
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Outcome : Introduces the benzylidene substituent, forming the final compound in 95–98% yield .
| Reaction Step | Reagents/Conditions | Yield | Key Product Feature |
|---|---|---|---|
| Biginelli Condensation | Solvent-free, 120°C or I₂/CH₃CN | 90–97% | Tetrahydropyrimidine-2-thione core |
| Alkylation | Ethyl chloroacetate, 120°C | 90% | Thiazolo[3,2-a]pyrimidine ring |
| Knoevenagel Reaction | Pyrrolidine/EtOH | 95–98% | Benzylidene substituent |
1,3-Dipolar Cycloadditions
The compound participates in regioselective cycloadditions with azomethine ylides, forming spiroheterocycles:
Reaction with Azomethine Ylides
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Reactants : Generated in situ from isatin and 1,2,3,4-tetrahydroisoquinoline .
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Conditions : Reflux in ethanol.
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Outcome : Produces spiro[indolo-3,4′-thiazolo[3,2-a]pyrimidine] derivatives (69–76% yield) .
| Dipole Source | Cycloadduct Structure | Yield |
|---|---|---|
| Isatin + Tetrahydroisoquinoline | Spiro[indolo-3,4′-thiazolopyrimidine] | 69–76% |
Halogen and Hydrogen Bonding in Crystal Packing
While not a traditional reaction, supramolecular interactions dictate its solid-state behavior:
Intermolecular Interactions
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Br–π bonding : Observed between bromine atoms and aromatic rings (d = 3.036–3.120 Å) .
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Hydrogen bonding : O–H···O and N–H···O interactions stabilize dimeric assemblies (d = 2.700–2.795 Å) .
Conformational Analysis
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The thiazolopyrimidine core adopts a planar conformation, with the C5 atom deviating slightly (sofa conformation) .
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The benzylidene substituent aligns cis to the thiazole sulfur (Z-configuration) .
Functional Group Reactivity
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Ester Hydrolysis : The ethyl carboxylate group can undergo hydrolysis under acidic/basic conditions to form carboxylic acids.
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Methoxy Demethylation : Controlled acid treatment removes the methoxy group, enhancing phenolic reactivity .
Biological Activity Correlations
The compound’s antitumor activity is linked to its ability to:
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Inhibit DNA replication via intercalation or topoisomerase inhibition.
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Induce apoptosis through ROS generation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Thiazolo[3,2-a]pyrimidine derivatives exhibit significant diversity in substituents at positions 2 (benzylidene group), 5 (aryl group), and 6 (ester/amide). Key structural analogs and their distinguishing features are summarized below:
Physicochemical and Spectral Properties
- For example: Compound 11a (nonpolar trimethylbenzylidene): 243–246°C Ethyl 2-(2-fluorobenzylidene) derivative: 213–215°C Mannich base 9e: Likely >250°C due to polar morpholine group .
Spectral Data :
- IR : The target compound’s hydroxy group would show a broad peak near 3400–3500 cm⁻¹, while the carbonyl (C=O) of the ester appears at ~1700 cm⁻¹, consistent with analogs .
- NMR : The 4-hydroxy-3-methoxybenzylidene group would produce aromatic protons at δ 6.5–7.5 ppm and a singlet for the methoxy group at δ ~3.8 ppm, similar to Compound 11a .
Crystallographic and Conformational Analysis
- Dihedral Angles : In analogs like the 2-acetoxybenzylidene derivative , the thiazolopyrimidine core is nearly planar (r.m.s. deviation: 0.100 Å), with substituent rings oriented at ~90° to the core. This geometry facilitates π-stacking and H-bonding .
- Hydrogen Bonding : The hydroxy group in the target compound likely forms O–H···O/N bonds, as seen in 4-hydroxybenzylidene derivatives , stabilizing crystal lattices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
